molecular formula C10H20ClNO B13920414 6-Butoxy-2-azaspiro[3.3]heptane hydrochloride

6-Butoxy-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B13920414
M. Wt: 205.72 g/mol
InChI Key: WTCOHBCLCSJUAJ-UHFFFAOYSA-N
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Description

6-butoxy-2-azaspiro[3.3]heptane;hydrochloride is a chemical compound with the molecular formula C10H19NO.ClH. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butoxy-2-azaspiro[3.3]heptane;hydrochloride typically involves the reaction of a butoxy group with a 2-azaspiro[3.3]heptane core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of 6-butoxy-2-azaspiro[3.3]heptane;hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-butoxy-2-azaspiro[3.3]heptane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions may result in the formation of various substituted derivatives .

Scientific Research Applications

6-butoxy-2-azaspiro[3.3]heptane;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or antiviral agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-butoxy-2-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-butoxy)-2-azaspiro[3.3]heptane;hydrochloride
  • 2-Oxa-6-azaspiro[3.3]heptane oxalate

Uniqueness

6-butoxy-2-azaspiro[3.3]heptane;hydrochloride is unique due to its specific butoxy substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific research applications .

Properties

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

6-butoxy-2-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C10H19NO.ClH/c1-2-3-4-12-9-5-10(6-9)7-11-8-10;/h9,11H,2-8H2,1H3;1H

InChI Key

WTCOHBCLCSJUAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CC2(C1)CNC2.Cl

Origin of Product

United States

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